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Introduction
Cilastatin sodium is a potent and reversible inhibitor of dehydropeptidase-I (DHP-I), a zinc-

metalloenzyme primarily located on the brush border of renal proximal tubular cells.[1][2]

Initially developed to prevent the renal metabolism of the carbapenem antibiotic imipenem,

cilastatin has emerged as a valuable tool in metabolic research, particularly in studies of

nephrotoxicity, drug metabolism, and cellular metabolic pathways.[1][3] Its multifaceted

mechanism of action, which extends beyond DHP-I inhibition, offers researchers a unique

pharmacological agent to investigate and modulate various metabolic processes.

These application notes provide an overview of the key applications of cilastatin sodium in

metabolic research, supported by detailed experimental protocols and quantitative data.

Key Applications in Metabolic Research
Investigation of Drug-Induced Nephrotoxicity: Cilastatin is widely used as a nephroprotective

agent in preclinical studies. Its ability to mitigate kidney damage induced by various

nephrotoxic compounds, such as cisplatin, gentamicin, and vancomycin, makes it an

invaluable tool for studying the metabolic pathways underlying acute kidney injury (AKI).[4]
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Modulation of Renal Drug Transport: Cilastatin interacts with organic anion transporters

(OATs), specifically OAT1 and OAT3, which are crucial for the renal secretion of many drugs

and endogenous metabolites.[5][6] This property allows researchers to investigate the role of

these transporters in drug disposition and drug-drug interactions.

Studies on Glucose and Insulin Metabolism: Cilastatin has been shown to influence insulin

clearance and glucose homeostasis, presenting opportunities to explore its effects in the

context of diabetes and metabolic syndrome research.[7]

Elucidation of Cellular Stress Pathways: The protective effects of cilastatin are linked to the

attenuation of oxidative stress, apoptosis, and inflammation, making it a useful probe for

studying these fundamental cellular processes in metabolic diseases.[8][9]

Metabolomics and Lipidomics Research: By protecting against metabolic disturbances

caused by toxins, cilastatin can help researchers to dissect the specific metabolic and

lipidomic changes associated with pathological states.[7][10]

Mechanisms of Action
Cilastatin's utility in metabolic research stems from several key mechanisms:

Inhibition of Dehydropeptidase-I (DHP-I): By inhibiting DHP-I in the renal proximal tubules,

cilastatin prevents the breakdown of certain compounds, thereby altering their renal

metabolism and reducing the formation of potentially toxic metabolites.[1][2]

Inhibition of Organic Anion Transporters (OATs): Cilastatin competitively inhibits OAT1 and

OAT3, reducing the uptake of various anionic drugs and toxins into renal tubular cells. This

mechanism is a key contributor to its nephroprotective effects.[5][6]

Reduction of Oxidative Stress: Cilastatin has been shown to decrease the production of

reactive oxygen species (ROS) in renal tissue exposed to toxins.[11]

Anti-apoptotic Effects: Cilastatin can attenuate apoptosis by modulating the expression of

key apoptotic proteins, such as reducing the Bax/Bcl-2 ratio and inhibiting caspase-3

activation.[2][12]
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Anti-inflammatory Action: Cilastatin can suppress inflammatory pathways, including the

downregulation of NF-κB and the reduction of pro-inflammatory cytokine production.[5][8]

Data Presentation
The following tables summarize the quantitative effects of cilastatin sodium observed in various

metabolic research studies.

Table 1: Effect of Cilastatin on Markers of Drug-Induced Nephrotoxicity in Animal Models
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Parameter
Animal
Model

Nephrotoxi
c Agent

Cilastatin
Treatment

Result Reference

Serum

Creatinine
Rabbits

Imipenem

(200 mg/kg)
200 mg/kg

Significant

reduction in

imipenem-

induced

increase

[13]

Blood Urea

Nitrogen

(BUN)

Rabbits
Imipenem

(200 mg/kg)
200 mg/kg

Significant

reduction in

imipenem-

induced

increase

[13]

Glomerular

Filtration

Rate (GFR)

Rats

Gentamicin

(80

mg/kg/day)

150

mg/kg/day

Significantly

prevented the

decrease in

GFR

[14]

Kidney Injury

Molecule-1

(KIM-1)

Rats

Gentamicin

(80

mg/kg/day)

150

mg/kg/day

Decreased

expression

compared to

gentamicin

alone

[15]

Caspase-3

Activation
Rats Cisplatin Not specified

Reduced

cisplatin-

induced

increase

[2]

Bax/Bcl-2

Ratio
Rats Cisplatin Not specified

Decreased

cisplatin-

induced

increase

[2]

Table 2: Effect of Cilastatin on Renal Transporters and Glucose Metabolism
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Parameter System
Cilastatin
Concentration/
Dose

Result Reference

OAT1 Inhibition

(IC50)

hOAT1-

transfected

HEK293 cells

652 ± 29 µmol/L

Competitive

inhibition of

imipenem

transport

[5]

OAT3 Inhibition

(IC50)

hOAT3-

transfected

HEK293 cells

639 ± 36 µmol/L

Competitive

inhibition of

imipenem

transport

[5]

Fractional

Urinary Insulin

Clearance

Rats with

hyperinsulinemia

25 mg/kg (single

IV dose)

2-fold decrease

(from 2.30% to

1.03%)

[7]

Serum Glucose

Levels

Rats with

hyperinsulinemia

25 mg/kg (single

IV dose)
46% decrease [7]

Table 3: Effect of Cilastatin on Cellular Viability in an In Vitro Nephrotoxicity Model
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Cell Line

Nephrotoxic
Agent
(Concentration
)

Cilastatin
Concentration

Result (Cell
Viability)

Reference

hOAT1-HEK293
Imipenem (1

mmol/L)
200 µmol/L

Increased from

~48% to ~75%
[5]

hOAT3-HEK293
Imipenem (1

mmol/L)
200 µmol/L

Increased from

~27% to ~66%
[5]

HK-2
Cisplatin (IC50

dose)
100 µg/mL

Significant

increase in cell

viability

[16]

HK-2
Vancomycin

(IC50 dose)
100 µg/mL

Significant

increase in cell

viability

[16]

HK-2
Gentamicin

(IC50 dose)
100 µg/mL

Significant

increase in cell

viability

[16]

Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay to Evaluate the
Nephroprotective Effect of Cilastatin
Objective: To assess the ability of cilastatin to protect renal proximal tubular cells (e.g., HK-2

cell line) from drug-induced cytotoxicity.

Materials:

HK-2 cells (human kidney proximal tubule epithelial cells)

Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)

Nephrotoxic drug of interest (e.g., cisplatin, gentamicin)
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Cilastatin sodium

Cell viability assay kit (e.g., MTT, CCK-8)

96-well cell culture plates

Sterile PBS

Procedure:

Cell Seeding: Seed HK-2 cells into 96-well plates at a density of 5 x 10³ cells per well and

culture for 48 hours until they reach approximately 70% confluency.[15]

Treatment:

Prepare stock solutions of the nephrotoxic drug and cilastatin sodium in a suitable solvent

(e.g., sterile water or PBS).

Expose the cells to different concentrations of the nephrotoxic drug alone to determine the

IC50 value (the concentration that causes 50% inhibition of cell viability) after a 24 or 48-

hour incubation.

In a separate experiment, co-treat the cells with the IC50 concentration of the nephrotoxic

drug and varying concentrations of cilastatin (e.g., 50, 100, 250 µg/mL).[16] Include control

wells with medium only, cilastatin only, and the nephrotoxic drug only.

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48

hours.

Cell Viability Assessment:

After the incubation period, remove the treatment medium.

Perform the cell viability assay according to the manufacturer's instructions. For a CCK-8

assay, this typically involves adding the CCK-8 solution to each well and incubating for 1-4

hours.[17]

Measure the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis:

Calculate cell viability as a percentage of the untreated control.

Compare the viability of cells treated with the nephrotoxic drug alone to those co-treated

with cilastatin.

Protocol 2: In Vivo Study of Cilastatin's
Nephroprotective Effect in a Rat Model of Gentamicin-
Induced Acute Kidney Injury
Objective: To evaluate the protective effect of cilastatin against gentamicin-induced

nephrotoxicity in a rat model.

Materials:

Male Wistar or Sprague-Dawley rats (200-250 g)

Gentamicin sulfate

Cilastatin sodium

Sterile saline

Metabolic cages for urine collection

Blood collection supplies

Kits for measuring serum creatinine and Blood Urea Nitrogen (BUN)

Procedure:

Animal Acclimatization and Grouping:

Acclimatize rats for at least one week before the experiment.

Randomly divide the animals into four groups (n=6-8 per group):
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Group 1: Control (vehicle only)

Group 2: Cilastatin only (150 mg/kg/day, i.p.)

Group 3: Gentamicin only (80 mg/kg/day, i.p.)

Group 4: Gentamicin (80 mg/kg/day, i.p.) + Cilastatin (150 mg/kg/day, i.p.)[14]

Drug Administration:

Administer gentamicin or saline intraperitoneally (i.p.) once daily for 8 consecutive days.

Administer cilastatin or saline i.p. immediately before each gentamicin injection.[14]

Sample Collection:

On day 7, house the rats in metabolic cages to collect 24-hour urine for measurement of

renal function parameters.

At the end of the study (day 8), collect blood samples via cardiac puncture under

anesthesia.

Biochemical Analysis:

Measure serum creatinine and BUN levels using commercially available kits.

Measure urinary protein and creatinine to assess proteinuria and calculate creatinine

clearance as an estimate of GFR.

Histopathological Analysis (Optional):

Perfuse the kidneys with saline followed by 4% paraformaldehyde.

Embed the kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to

evaluate renal morphology and tubular damage.

Data Analysis:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6804466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6804466/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compare the biochemical and histological parameters between the different treatment

groups using appropriate statistical tests (e.g., ANOVA).

Visualization of Pathways and Workflows
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Caption: Cilastatin's nephroprotective mechanisms.
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Caption: In vivo nephroprotection study workflow.
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Caption: In vitro cytotoxicity assay workflow.
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Conclusion
Cilastatin sodium is a powerful and versatile tool for researchers in the field of metabolism. Its

well-characterized inhibitory effects on DHP-I and OATs, combined with its broader protective

actions against cellular stress, provide a unique opportunity to investigate complex metabolic

pathways in both health and disease. The protocols and data presented here serve as a

starting point for utilizing cilastatin to advance our understanding of drug metabolism,

nephrotoxicity, and related metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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